
Tipranavir-d4
描述
替拉那韦-d4 是替拉那韦的氘代形式,替拉那韦是一种非肽类蛋白酶抑制剂,用于治疗人类免疫缺陷病毒 (HIV) 感染。 替拉那韦-d4 主要用作内标,用于各种分析方法(如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS))中替拉那韦的定量 。 替拉那韦-d4 中的氘原子取代了氢原子,提供了一种稳定的同位素,有助于精确的定量和分析。
准备方法
合成路线和反应条件
替拉那韦-d4 的合成涉及将氘原子掺入替拉那韦分子中。 这可以通过多种方法实现,包括:
氢-氘交换: 该方法涉及在氘源(如氧化氘 (D2O) 或氘代溶剂)存在下,将氢原子与氘原子进行交换。
氘代试剂: 在替拉那韦合成中使用氘代试剂可以在分子的特定位置引入氘原子。
工业生产方法
替拉那韦-d4 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及:
批量合成: 使用大量的氘代试剂和溶剂来实现所需的氘化程度。
纯化: 使用色谱等技术对合成的替拉那韦-d4 进行纯化,以去除任何杂质并达到高纯度水平。
化学反应分析
Metabolism and Biochemical Reactions
Tipranavir-d4 undergoes hepatic metabolism primarily via CYP3A4, with ritonavir boosting its plasma levels through inhibition of the same pathway . Key metabolic reactions include:
Cytochrome P450 Interactions
Glucuronidation
This compound undergoes phase II glucuronidation, forming β-D-glucuronide metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves:
- Hydrolysis : Acidic conditions cleave the glucuronide bond, releasing the parent compound.
- Metabolic Fate : Glucuronides are excreted via bile and urine, contributing to its 5-6 hour half-life .
Protease Inhibition Mechanism
This compound binds the HIV-1 protease active site (Asp25, Asp29, Asp30) via a strong hydrogen bond network, maintaining affinity even in resistant mutants .
Thermodynamic Analysis
Its unique thermodynamic profile compensates for entropic losses in mutants through enhanced enthalpy gains .
Pharmacokinetic Reactions
Hepatotoxicity
This compound is associated with transient aminotransferase elevations (3-10% incidence) and rare acute liver injury . Mechanisms involve:
- Mitochondrial Dysfunction : Disruption of lipid metabolism pathways .
- Immune Reconstitution : Inflammation exacerbating underlying liver conditions .
Intracranial Hemorrhage
Linked to hypercoagulability and endothelial dysfunction, particularly in patients with pre-existing vascular risk factors .
Drug Interactions
科学研究应用
Pharmacological Properties
Mechanism of Action:
- Tipranavir binds to the active site of the HIV-1 protease enzyme, exhibiting flexibility that allows it to accommodate mutations associated with resistance to other protease inhibitors .
- The binding mechanism involves fewer hydrogen bonds compared to traditional peptidic inhibitors, enhancing its ability to adapt to viral mutations .
Pharmacokinetics:
- Tipranavir is administered in combination with ritonavir to enhance its bioavailability. The recommended dosage for treatment-experienced patients is 500 mg of tipranavir and 200 mg of ritonavir, taken twice daily with food .
Clinical Efficacy
Clinical Trials:
Two pivotal Phase III studies, RESIST-1 and RESIST-2, evaluated the efficacy of tipranavir/ritonavir in treatment-experienced patients. Key findings include:
Study | Patient Population | Primary Endpoint | TPV/r Response Rate | Comparator Response Rate |
---|---|---|---|---|
RESIST-1 | 620 patients in North America | Virologic response at 24 weeks | 41.5% had >1 log reduction in viral load | 22.3% had >1 log reduction |
RESIST-2 | 863 patients in Europe and Latin America | Virologic response at 24 weeks | 41% achieved viral load <400 copies/mL | 15% achieved viral load <400 copies/mL |
These studies demonstrated that patients on tipranavir/ritonavir had significantly better virologic and immunologic outcomes compared to those on comparator regimens .
Long-term Outcomes:
In both studies, long-term follow-up indicated that patients receiving tipranavir/ritonavir were more likely to achieve durable viral suppression and improved CD4 cell counts compared to those receiving other ritonavir-boosted protease inhibitors .
Case Studies
Several case studies have highlighted the effectiveness of tipranavir in real-world settings:
- Case Study A : A 45-year-old male with extensive treatment history and multiple PI resistance mutations was switched to a regimen including tipranavir/ritonavir. After 48 weeks, he achieved a sustained virologic response with a significant increase in CD4 counts.
- Case Study B : A cohort study involving 30 patients who had failed multiple antiretroviral therapies showed that those treated with tipranavir/ritonavir experienced a median viral load reduction of >2 log copies/mL after 24 weeks, with most achieving undetectable levels by week 48.
Advantages of Tipranavir-d4
The deuterated form, this compound, may offer several advantages:
- Improved Stability : The incorporation of deuterium can enhance metabolic stability and reduce the rate of drug clearance.
- Potential for Enhanced Efficacy : Preliminary studies suggest that deuterated compounds may exhibit improved pharmacodynamics due to altered interaction dynamics with target enzymes.
- Reduced Side Effects : Deuterated forms may be associated with fewer side effects or improved tolerability profiles based on metabolic pathways.
作用机制
替拉那韦-d4 与替拉那韦一样,抑制 HIV-1 蛋白酶的活性,HIV-1 蛋白酶是感染性 HIV 颗粒成熟所必需的酶 。 通过与蛋白酶的活性位点结合,替拉那韦-d4 阻止了病毒多蛋白裂解成功能蛋白,导致形成未成熟的、非感染性病毒颗粒 。 这种抑制破坏了病毒复制周期,降低了感染者的病毒载量。
相似化合物的比较
类似化合物
达鲁那韦: 另一种用于治疗 HIV 感染的非肽类蛋白酶抑制剂。
沙奎那韦: 一种具有类似作用机制的肽类蛋白酶抑制剂。
利托那韦: 通常与其他蛋白酶抑制剂联合使用以增强其疗效。
替拉那韦-d4 的独特性
替拉那韦-d4 由于其氘代性质而具有独特性,这在分析方法中提供了增强的稳定性和准确性。 氘原子的掺入使精确的定量和分析成为可能,使其成为药代动力学研究和药物开发中宝贵的工具。
生物活性
Tipranavir-d4 is a deuterated analog of Tipranavir (TPV), a non-peptidic protease inhibitor used primarily in the treatment of HIV-1. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, efficacy in clinical studies, and its potential in treating drug-resistant HIV strains.
Overview of Tipranavir
Tipranavir is notable for its ability to inhibit the HIV-1 protease enzyme, which is crucial for the maturation of viral particles. It is particularly effective against HIV strains resistant to other protease inhibitors due to its unique binding properties and flexibility in accommodating mutations at the protease active site .
Chemical Structure and Properties:
- Chemical Formula: C₃₁H₃₃F₃N₂O₅S
- Molecular Weight: 602.664 g/mol
- Mechanism of Action: Inhibits the processing of Gag and Gag-Pol polyproteins in HIV-1 infected cells, preventing the formation of mature virions .
This compound functions similarly to its parent compound by binding to the active site of the HIV-1 protease enzyme. Its structural modifications may enhance stability and reduce susceptibility to metabolic degradation, which could lead to prolonged therapeutic effects . The presence of deuterium can influence the compound's pharmacokinetic properties, potentially improving bioavailability and reducing side effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for its efficacy:
- Absorption: Limited absorption; however, when co-administered with ritonavir, it shows enhanced bioavailability.
- Protein Binding: Over 99.9% bound to serum proteins.
- Metabolism: Primarily metabolized by CYP3A4, with potential implications for drug interactions .
- Half-life: Approximately 5-6 hours.
Case Studies and Clinical Trials
Several studies have evaluated the efficacy of Tipranavir in treatment-experienced populations:
- RESIST Trials: A combined analysis from two phase III trials (RESIST-1 and RESIST-2) demonstrated that patients on Tipranavir-ritonavir (TPV/r) had significantly better virological responses compared to those on comparator protease inhibitors (CPI) over 48 weeks. Specifically:
- Resistance Profiles: Research indicated that Tipranavir maintains activity against multiple protease mutations associated with resistance, making it a valuable option for patients with extensive treatment history .
- Combination Therapy: Studies suggest that combining Tipranavir with other antiretroviral agents enhances overall treatment efficacy. For instance, patients receiving TPV/r along with enfuvirtide achieved better outcomes than those on other regimens .
Comparative Efficacy Table
Study/Trial | Treatment Group | Response Rate (%) | Time to Failure (days) | Notable Findings |
---|---|---|---|---|
RESIST Trials | TPV/r | 33.6 | 113 | Superior virological response vs CPI |
Phase II Studies | TPV/r + Enfuvirtide | 58.2 | Not specified | Enhanced response with additional active drugs |
Adverse Effects
While generally well-tolerated, common adverse effects associated with Tipranavir include gastrointestinal disturbances and elevations in liver enzymes. Monitoring is recommended for patients undergoing treatment due to these potential side effects .
属性
IUPAC Name |
N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJUHGSWHZTSEU-YBLLDNOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。